

BPR1R024 IC50 value against CSF1R

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Compound of Interest

Compound Name: BPR1R024

Cat. No.: B11928895

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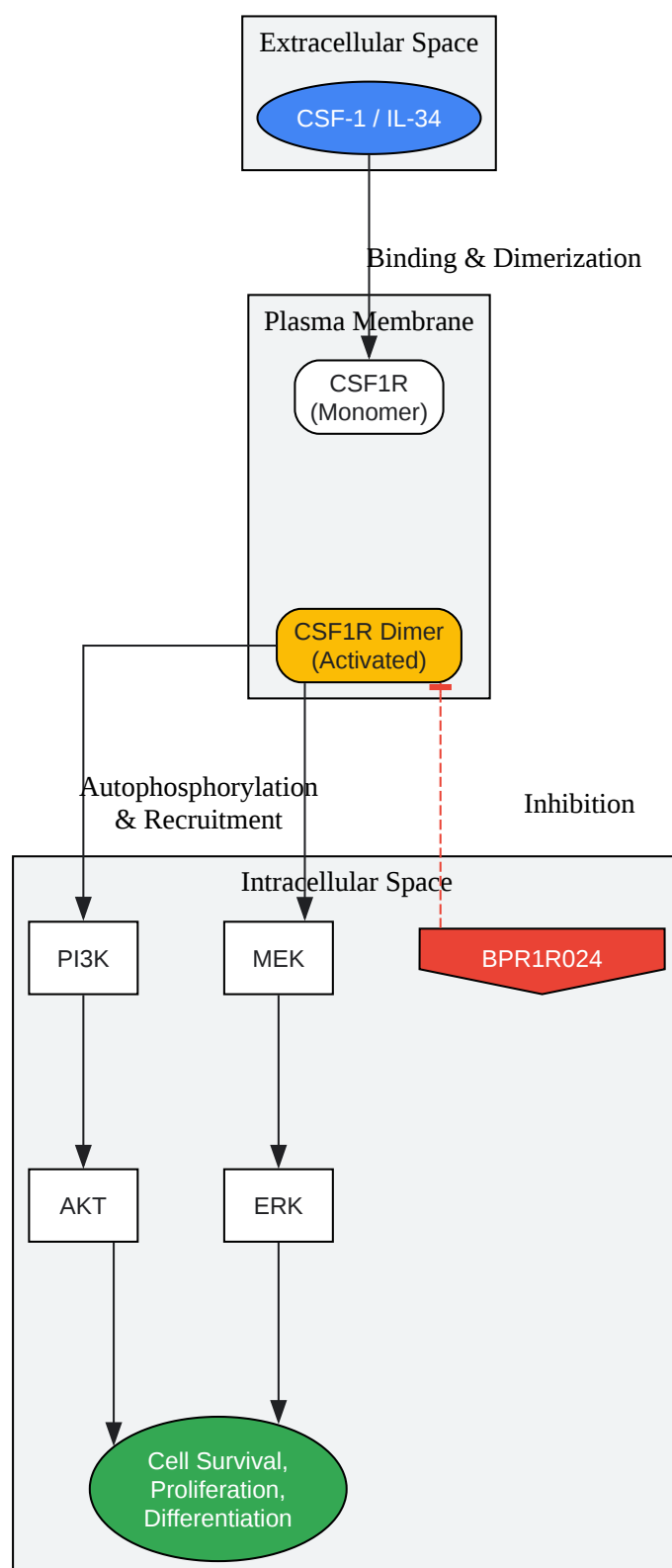
Quantitative Inhibitory Activity

BPR1R024 is a potent and selective inhibitor of CSF1R.[1][2][3] Its inhibitory activity, as measured by its half-maximal inhibitory concentration (IC50), demonstrates high affinity for its primary target. For comparative purposes, its activity against other kinases, such as Aurora A (AURA) and Aurora B (AURB), is also presented to highlight its selectivity profile.[1][2]

Compound	Target Kinase	IC50 Value
BPR1R024	CSF1R	0.53 nM[1][2][3][4]
BPR1R024	AURA	>10 µM[1]
BPR1R024	AURB	1.40 µM[1]

CSF1R Signaling Pathway

Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[5][6] Its activation is initiated by the binding of its ligands, CSF-1 or IL-34.[5][6][7] This binding event triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/AKT and MEK/ERK cascades, which are critical for mediating the cellular effects of CSF1R activation.[5][7]



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Caption: CSF1R signaling pathway and the inhibitory action of **BPR1R024**.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The IC50 value of **BPR1R024** against CSF1R was determined using an in-house Kinase-Glo assay.[2] This method quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and vice versa.

Materials:

- Recombinant GST-CSF1R kinase domain
- Kinase substrate (e.g., Poly-Glu,Tyr 4:1)
- ATP (Adenosine triphosphate)
- Kinase Assay Buffer
- **BPR1R024** (test inhibitor) dissolved in DMSO
- Kinase-Glo® Reagent
- 96-well plates
- Luminometer

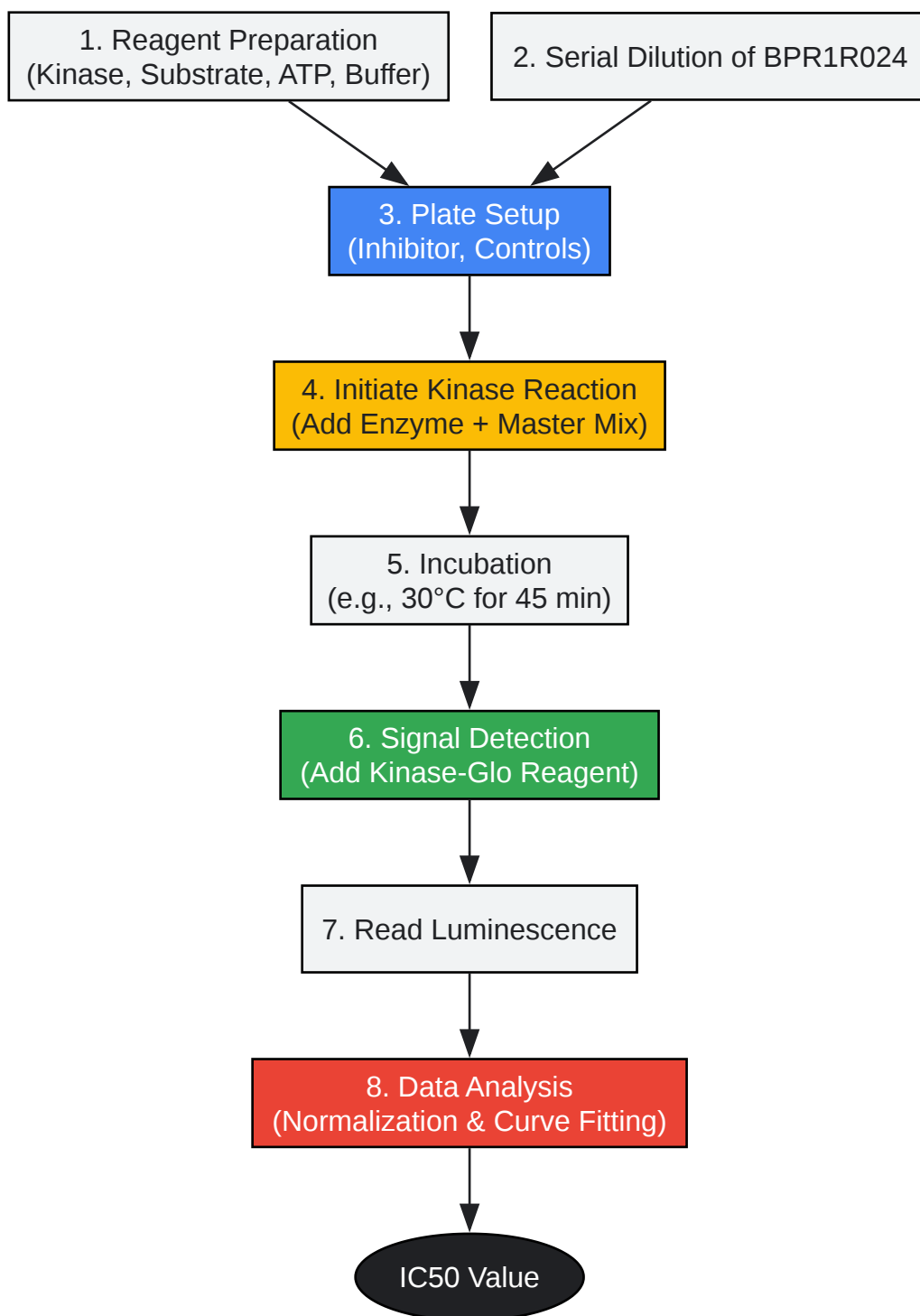
Procedure:

- Reagent Preparation: Prepare a 1x Kinase Assay Buffer from a concentrated stock. Prepare the Master Mix containing the assay buffer, ATP, and the kinase substrate.
- Inhibitor Dilution: Create a serial dilution of **BPR1R024** at concentrations 10-fold higher than the desired final concentrations. The dilutions are typically performed in a buffer containing a constant percentage of DMSO to avoid solvent effects.
- Assay Plate Setup:
 - Add the diluted test inhibitor (**BPR1R024**) to the designated wells of a 96-well plate.

- Include "Positive Control" wells (kinase, no inhibitor) and "Negative Control" wells (no kinase, no inhibitor) to establish the baseline for 0% and 100% inhibition, respectively.
- Kinase Reaction:
 - Add the prepared Master Mix to all wells.
 - Initiate the kinase reaction by adding the diluted recombinant CSF1R enzyme to the "Test Inhibitor" and "Positive Control" wells.
 - Incubate the plate at 30°C for a specified period (e.g., 45 minutes) to allow the enzymatic reaction to proceed.
- Signal Detection:
 - After incubation, add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation. The reagent depletes the remaining ATP to produce light.
 - Incubate the plate at room temperature for a short period (e.g., 10-45 minutes) to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Normalize the data by setting the average signal from the "Negative Control" wells as 100% inhibition and the average signal from the "Positive Control" wells as 0% inhibition.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of **BPR1R024** that inhibits 50% of CSF1R kinase activity.

IC₅₀ Determination Workflow

The workflow for determining the IC₅₀ value is a systematic process that ensures reproducibility and accuracy. It begins with the preparation of reagents and culminates in data analysis to derive the final potency value.



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Caption: Standard experimental workflow for IC50 determination.

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